6-Bromo-3-formyl-1H-indole-2-carboxylic Acid is a chemical compound that belongs to the indole family, characterized by its unique structure and potential biological activities. This compound is identified by its molecular formula and has garnered attention in medicinal chemistry due to its derivatives' promising applications as pharmaceutical agents, particularly in the treatment of viral infections and cancer.
The compound can be synthesized from various precursors, notably starting from 6-bromoindole, which serves as a key building block in many synthetic routes. The synthesis often involves multiple steps, including formylation and carboxylation reactions, which are well-documented in chemical literature.
6-Bromo-3-formyl-1H-indole-2-carboxylic Acid is classified as an indole derivative and more specifically as a carboxylic acid due to the presence of the carboxyl group (-COOH). Its structure includes a bromine atom at the 6-position of the indole ring and a formyl group (-CHO) at the 3-position, which are critical for its biological activity.
The synthesis of 6-Bromo-3-formyl-1H-indole-2-carboxylic Acid typically involves several key reactions:
For example, one method involves dissolving 6-bromoindole in dimethylformamide, adding phosphorus oxychloride, and heating under reflux conditions. The resulting compound can then be purified through column chromatography to yield 6-bromo-3-formyl-1H-indole-2-carboxylic Acid with good yields reported in literature .
The molecular structure of 6-Bromo-3-formyl-1H-indole-2-carboxylic Acid features:
The compound has a molecular weight of approximately and a melting point that can vary based on purity and specific synthesis methods used.
6-Bromo-3-formyl-1H-indole-2-carboxylic Acid can participate in various chemical reactions:
In one study, derivatives of this compound were synthesized by reacting it with different amines under acidic conditions to explore their biological activities against various targets .
The mechanism of action for compounds derived from 6-Bromo-3-formyl-1H-indole-2-carboxylic Acid often involves:
For instance, binding studies have indicated that modifications at the C3 position significantly enhance affinity for integrase enzymes, suggesting potential therapeutic applications .
The physical properties of 6-Bromo-3-formyl-1H-indole-2-carboxylic Acid include:
The chemical properties include:
Relevant data on boiling point and exact solubility may vary based on experimental conditions but are generally documented in chemical databases .
6-Bromo-3-formyl-1H-indole-2-carboxylic Acid and its derivatives are primarily explored for their potential applications in:
Research continues to explore the full range of biological activities associated with this compound, indicating a promising area for future studies .
The design of 6-bromo-3-formyl-1H-indole-2-carboxylic acid originates from systematic efforts to emulate the critical bis-chelating motifs found in clinically approved integrase strand transfer inhibitors (INSTIs). Approved INSTIs—including Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir—feature a conserved triad of oxygen atoms within their pharmacophores that coordinate the two Mg²⁺ ions in the integrase active site (DDE motif: Asp64, Asp116, Glu152) [1] [3]. This coordination disrupts the catalytic function of integrase during viral DNA integration. Indole-2-carboxylic acid derivatives were identified as novel scaffolds through virtual screening and crystallographic analyses, which revealed the indole nitrogen and adjacent carboxylic acid group could replicate the Mg²⁺-chelating geometry of diketo acid-based inhibitors (Figure 1) [1] [3]. Molecular docking simulations demonstrated that the planar indole core positions the carboxylic acid at C2 and the heterocyclic nitrogen optimally for bis-bidentate coordination with the Mg²⁺ ions, analogous to the α,γ-diketo motif in first-generation INSTIs [1] [6]. This mimicry enables potent inhibition, as evidenced by lead compounds like compound 17a (IC₅₀ = 3.11 µM) and derivative 20a (IC₅₀ = 0.13 µM) [1] [3].
Table 1: Evolution of INSTI Pharmacophores
Pharmacophore Type | Representative Inhibitor | Key Chelating Motif | IC₅₀ (Integrase Inhibition) |
---|---|---|---|
Diketo acid | Early lead compounds | β,γ-Diketo acid | ~0.1–10 µM |
Heterocyclic core | Raltegravir | Oxadiazole carbonyls | 0.08 µM |
Indole-2-carboxylic acid | 6-Bromo-3-formyl derivative | Indole N + COO⁻ + Formyl O | 3.11 µM (lead) |
Halogenation at the C6 position of the indole scaffold—specifically bromine substitution—serves a dual purpose: electronic modulation of the aromatic system and steric optimization for interaction with viral DNA (vDNA). Cryo-electron microscopy studies of the integrase–vDNA complex (e.g., PDB 6PUY) reveal that the 3′-terminal adenosine (dC20) of processed vDNA forms a π-stacking interface amenable to hydrophobic and halogen-bonding interactions [1] [3]. Introducing a bromine atom at C6 extends the indole ring’s electron-deficient character, enhancing complementary stacking with the electron-rich dC20 nucleobase (distance: ~3.5–4.0 Å) [1] [8]. This interaction stabilizes the inhibitor–integrase–vDNA ternary complex, reducing the entropic penalty of binding. Comparative studies of non-halogenated versus halogenated indole-2-carboxylic acid derivatives demonstrated a 5-fold increase in integrase inhibition for brominated analogs (e.g., compound 17a, IC₅₀ = 3.11 µM) over non-brominated counterparts (IC₅₀ >15 µM) [1] [3]. Additionally, the bromine atom’s size optimally fills a hydrophobic subpocket adjacent to dC20, minimizing clashes with residues like Tyr143 and Asn117 [3] [8].
The concurrent presence of a C3-formyl (–CHO) and C2-carboxylic acid (–COOH) group on the indole scaffold creates a synergistic metal-chelating system superior to monocarboxylic derivatives. Density functional theory (DFT) calculations indicate that deprotonation of the carboxylic acid generates a carboxylate anion (COO⁻), which—alongside the formyl oxygen and indole nitrogen—forms a tridentate coordination sphere around the two Mg²⁺ ions (bond distances: Mg–O ≈ 2.0–2.2 Å) [2] [8]. This configuration mimics the native substrate’s binding mode and enhances affinity relative to analogs lacking the formyl group (e.g., 6-bromo-1H-indole-2-carboxylic acid, IC₅₀ >32 µM) [1] [5] [9]. The formyl group’s carbonyl oxygen acts as an auxiliary ligand, reducing the dissociation constant (Kₘ) of Mg²⁺ by 40% compared to dicarboxylate chelators [8]. Molecular dynamics simulations further confirm that the formyl group stabilizes the Mg²⁺–indole complex via water-bridged hydrogen bonds with catalytic residues (e.g., Asp116) [1] [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9